molecular formula C18H13ClN4OS B2571365 (Z)-N'-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-13-9

(Z)-N'-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2571365
CAS RN: 477190-13-9
M. Wt: 368.84
InChI Key: NMANPJMMNJQYQA-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a chemical compound that has been widely studied in scientific research. It is a thiazole derivative that has shown potential in various fields such as medicinal chemistry and material science.

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

Research by A. Viji et al. (2020) involved the characterization of a similar molecule, focusing on its quantum chemical method and vibrational spectral techniques. This study highlighted the antimicrobial and antifungal properties of the compound, supported by molecular docking to identify interactions with different proteins, suggesting its potential in pharmaceutical applications. The research also delved into the natural bond orbital analysis for molecular stability, indicating its significance in chemical and material science research (Viji et al., 2020).

Anticancer Potential

Another study by Sobhi M. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, exhibiting promising anticancer activity against breast carcinoma cell lines. This investigation suggests the compound's potential role in developing new anticancer agents, underlining the importance of synthetic chemistry in medical research (Gomha et al., 2014).

Antimicrobial Properties

The work by P. Sah et al. (2014) on synthesizing formazans from a Mannich base of a related compound demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This research underscores the compound's utility in designing new antimicrobial agents, relevant in addressing drug-resistant infections (Sah et al., 2014).

Theoretical and Simulation Studies

Research by S. Kaya et al. (2016) on thiazole and thiadiazole derivatives, including compounds with similar functional groups, employed density functional theory (DFT) calculations and molecular dynamics simulations to predict corrosion inhibition performances on iron. This study highlights the compound's potential in industrial applications, particularly in corrosion protection (Kaya et al., 2016).

Environmental Sensing and Pesticide Removal

A study by Yang Zhao et al. (2017) on metal-organic frameworks (MOFs) constructed from a thiophene-functionalized dicarboxylate demonstrated efficient luminescent sensory materials for detecting environmental contaminants. The research showcases the compound's utility in environmental monitoring and pesticide removal, indicating its role in environmental science and engineering (Zhao et al., 2017).

properties

IUPAC Name

(2Z)-N-(3-chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-24-15-7-5-12(6-8-15)17-11-25-18(21-17)16(10-20)23-22-14-4-2-3-13(19)9-14/h2-9,11,22H,1H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMANPJMMNJQYQA-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

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